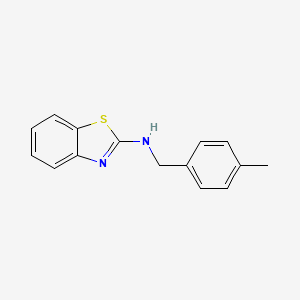

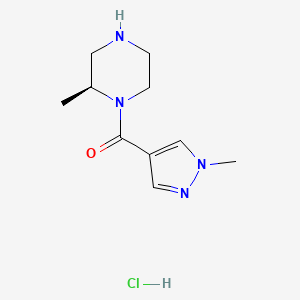

![molecular formula C9H6BrNO2S B2617431 Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate CAS No. 1104630-92-3](/img/structure/B2617431.png)

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

Übersicht

Beschreibung

“Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1104630-92-3 . It has a molecular weight of 273.13 .

Synthesis Analysis

This compound can be synthesized by C-C Pd-catalyzed Suzuki-Miyaura cross-coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with (hetero)aryl pinacol boranes, trifluoro potassium boronate salts, or boronic acids .Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-b]pyridine ring attached to a carboxylate group .Chemical Reactions Analysis

In a study, this compound was used in the synthesis of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates .Wissenschaftliche Forschungsanwendungen

Antitumor Properties

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate has shown promise in cancer research. Derivatives of this compound, specifically methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, have exhibited growth inhibitory activity on various human tumor cell lines, including breast adenocarcinoma, melanoma, and non-small cell lung cancer. These compounds alter the cell cycle distribution and induce apoptosis in tumor cells, highlighting their potential as antitumor agents (Queiroz et al., 2011). Another study synthesized novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which showed significant growth inhibition in triple negative breast cancer cell lines, with minimal effects on non-tumorigenic cells (Silva et al., 2021).

Synthesis and Drug Development

This compound is also valuable in the synthesis of novel pharmaceuticals. For instance, various 6-[(hetero)arylamino]thieno[3,2-b]pyridines have been synthesized using palladium-catalyzed C-N Buchwald-Hartwig coupling, showing notable antitumoral activity (Queiroz et al., 2010). Additionally, research on the palladium-catalyzed couplings and intramolecular cyclizations of this compound has expanded the possibilities for creating diverse derivatives for potential pharmaceutical applications (Calhelha & Queiroz, 2010).

Photophysical Properties

The photophysical properties of derivatives of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate have been studied for potential antitumor applications. These compounds exhibit reasonable fluorescence quantum yields and show solvatochromic behavior, making them suitable for use in drug delivery applications and as tools in fluorescence-based biological assays (Carvalho et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2S/c1-13-9(12)8-6(10)7-5(14-8)3-2-4-11-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXOWJAQHDXTQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617353.png)

![3-[4-(Trifluoromethyl)phenyl] thiomorpholine](/img/structure/B2617355.png)

![5-[[6-(7-Chloro-1-benzothiophen-2-yl)indol-1-yl]methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2617357.png)

![3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B2617361.png)

![1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine dihydrochloride](/img/structure/B2617363.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B2617365.png)